molecular formula C26H22ClN3O4S B11685232 Methyl 4-({[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11685232
M. Wt: 508.0 g/mol
InChI Key: ANBBKHGPRCATMF-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a chlorobenzyl group, a phenyl group, and a thioxoimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a chlorobenzyl derivative with a phenyl isothiocyanate under controlled conditions to form the thioxoimidazolidinone core.

    Acetylation: The thioxoimidazolidinone core is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Methyl 4-aminobenzoate: The acetylated intermediate is then coupled with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 4-({[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thioxoimidazolidinone moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
  • Methyl 4-((E)-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)benzoate

Uniqueness

This compound is unique due to its specific structural features, such as the thioxoimidazolidinone core and the chlorobenzyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H22ClN3O4S

Molecular Weight

508.0 g/mol

IUPAC Name

methyl 4-[[2-[3-[(4-chlorophenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H22ClN3O4S/c1-34-25(33)18-9-13-20(14-10-18)28-23(31)15-22-24(32)30(21-5-3-2-4-6-21)26(35)29(22)16-17-7-11-19(27)12-8-17/h2-14,22H,15-16H2,1H3,(H,28,31)

InChI Key

ANBBKHGPRCATMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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